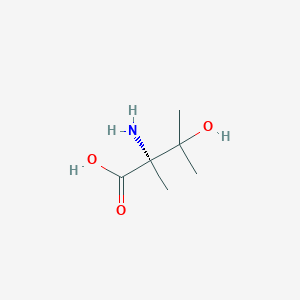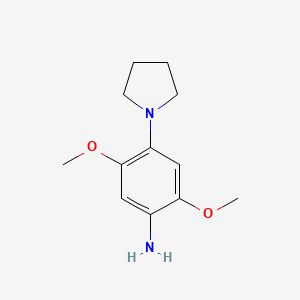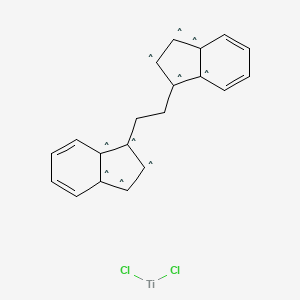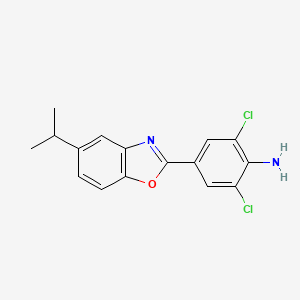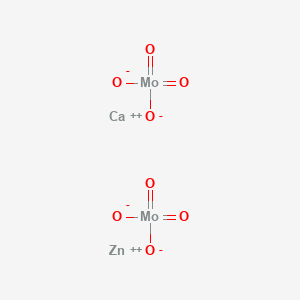
Calcium ZINC molydbate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium zinc molybdate is an inorganic compound that combines calcium, zinc, and molybdenum elements. It is known for its unique properties and applications in various fields, including industrial, chemical, and biological processes. This compound is often used as a flame retardant and corrosion inhibitor due to its stability and effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium zinc molybdate can be synthesized using several methods. One common approach involves the sonochemical process, which uses ultrasonic waves to promote the reaction between calcium chloride and sodium zinc molybdate. This method helps control the size and shape of the resulting nanoparticles . Another method involves the thermal decomposition of an oxalate complex under controlled temperatures .
Industrial Production Methods: In industrial settings, calcium zinc molybdate is typically produced by reacting molybdenum trioxide with calcium carbonate and zinc oxide at high temperatures. This reaction yields calcium zinc molybdate and releases carbon dioxide as a byproduct. The compound is then purified through various chemical processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Calcium zinc molybdate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of molybdate ions.
Common Reagents and Conditions: Common reagents used in reactions involving calcium zinc molybdate include hydrochloric acid, sodium hydroxide, and various organic solvents. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from reactions involving calcium zinc molybdate depend on the specific reaction conditions. For example, oxidation reactions may yield molybdenum trioxide, while reduction reactions can produce molybdenum dioxide .
Scientific Research Applications
Calcium zinc molybdate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including the reduction of nitrophenol and the adsorption of methylene blue dye . In biology, it is studied for its potential use in antibacterial and antifungal treatments. In medicine, calcium zinc molybdate is being explored for its potential in drug delivery systems and as a component in medical imaging . Industrially, it is used in the production of high-performance lubricants and as a flame retardant in various materials .
Mechanism of Action
The mechanism of action of calcium zinc molybdate involves its interaction with various molecular targets and pathways. The compound’s molybdate ions play a crucial role in its effectiveness as a catalyst and flame retardant. These ions can interact with other molecules to promote or inhibit specific chemical reactions. Additionally, the presence of calcium and zinc ions enhances the compound’s stability and effectiveness in various applications .
Comparison with Similar Compounds
Calcium zinc molybdate is unique compared to other similar compounds due to its combination of calcium, zinc, and molybdenum elements. Similar compounds include calcium molybdate, zinc molybdate, and lead molybdate. While these compounds share some properties, calcium zinc molybdate stands out for its enhanced stability and effectiveness in various applications . For example, calcium molybdate is primarily used in ceramics and pigments, while zinc molybdate is known for its use in photocatalysis and as a white pigment .
Conclusion
Calcium zinc molybdate is a versatile compound with numerous applications in scientific research, industry, and medicine. Its unique combination of calcium, zinc, and molybdenum elements makes it an effective catalyst, flame retardant, and corrosion inhibitor. Ongoing research continues to explore new uses and improve the synthesis and application methods for this valuable compound.
Properties
CAS No. |
59786-91-3 |
|---|---|
Molecular Formula |
CaMo2O8Zn |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
calcium;zinc;dioxido(dioxo)molybdenum |
InChI |
InChI=1S/Ca.2Mo.8O.Zn/q+2;;;;;;;4*-1;+2 |
InChI Key |
UGSQHDFPQJHGOE-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Ca+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


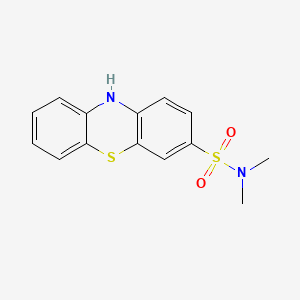
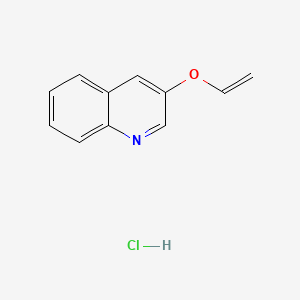
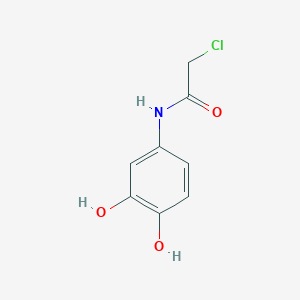
![2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI)](/img/structure/B13804977.png)
![2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile](/img/structure/B13804978.png)

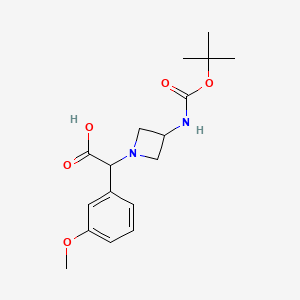
![(S)-2-Amino-N-{1-[(S)-1-((R)-1-carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethylcarbamoyl]-ethyl}-3-(4-hydroxy-phenyl)-propionamide](/img/structure/B13805010.png)
